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Compound of Interest

Compound Name:
(R)-tert-Butyl 3-aminoazepane-1-

carboxylate

Cat. No.: B588431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

and evaluation of kinase inhibitors built upon the versatile azepane scaffold. The seven-

membered azepane ring system offers a three-dimensional framework that can be strategically

functionalized to achieve potent and selective inhibition of various protein kinases, which are

critical targets in drug discovery, particularly in oncology.

Introduction to Azepane-Based Kinase Inhibitors
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous

biologically active compounds.[1] Its conformational flexibility allows for optimal positioning of

substituents to interact with the complex architecture of kinase active sites. This adaptability

has led to the development of inhibitors targeting a range of kinases, including Epidermal

Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Protein Kinase B

(PKB/Akt), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4]

The synthesis of functionalized azepanes can be approached through various strategies,

including ring-closing reactions, ring-expansion of smaller cyclic systems, and multi-step

sequences.[1] A particularly innovative and efficient method involves the photochemical

dearomative ring expansion of readily available nitroarenes, providing a direct route to

polysubstituted azepanes.[5][6][7] This approach allows for the generation of diverse azepane

cores that can be further elaborated to target specific kinases.
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Data Presentation: Potency of Azepane-Based
Kinase Inhibitors
The following tables summarize the in vitro potency of representative azepane-based kinase

inhibitors against their respective targets. This data is crucial for structure-activity relationship

(SAR) studies and for guiding the design of next-generation inhibitors.

Table 1: Inhibition of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA) by Azepane

Derivatives

Compound ID Target Kinase IC50 (nM) Notes

1 PKBα 5

Ester-containing lead

compound, plasma

unstable.[3]

4 PKBα 4

Amide isostere of

compound 1, plasma

stable and highly

active.[3]

Table 2: Inhibition of Rho-associated Kinase (ROCK) by Benzoazepinone Derivatives

Compound ID Target Kinase
Biochemical IC50
(nM)

Cellular pIC50

3 ROCK1 < 1 7.5

3 ROCK2 < 1 7.8

15 ROCK1 < 1 8.2

15 ROCK2 < 1 8.5

Data for Table 2 sourced from a study on 8-(azaindolyl)-benzoazepinones.[2]
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Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental

workflows for their synthesis and evaluation is essential for a comprehensive understanding.
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Caption: General workflow for the synthesis and evaluation of azepane-based kinase inhibitors.
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Caption: The PI3K/Akt signaling pathway and the point of intervention for azepane-based

inhibitors.

Experimental Protocols
Protocol 1: General Synthesis of Polysubstituted
Azepanes via Photochemical Ring Expansion of
Nitroarenes[5][6][7]
This protocol describes a general method for the synthesis of the azepane core, which can be

adapted for various substituted nitroarenes.

Materials:

Substituted nitroarene

Triisopropyl phosphite (P(Oi-Pr)3)

Diethylamine (Et2NH)

Tetrahydrofuran (THF), anhydrous

Palladium on carbon (Pd/C, 10 mol%) or Platinum(IV) oxide (PtO2, 10 mol%)

Hydrogen gas (H2)

Ethanol (EtOH)

Blue LEDs (e.g., 455 nm)

Schlenk flask or other suitable reaction vessel for photochemistry

Hydrogenation apparatus

Procedure:
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Step 1: Photochemical Nitrogen Insertion

In a Schlenk flask, dissolve the substituted nitroarene (1.0 equiv) in anhydrous THF (to a

concentration of 0.2 M).

Add triisopropyl phosphite (3.0 equiv) and diethylamine (3.2 equiv).

Seal the flask and irradiate the reaction mixture with blue LEDs at room temperature for 72

hours with stirring.

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS) for the disappearance of the starting material and the formation of the

3H-azepine intermediate.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and volatile reagents. The crude 3H-azepine intermediate can be used directly in the

next step or purified by column chromatography on silica gel.

Step 2: Hydrogenolysis to the Azepane Core

Dissolve the crude 3H-azepine intermediate in ethanol (to a concentration of 0.1 M) in a

hydrogenation vessel.

Add Pd/C (10 mol%) or PtO2 (10 mol%) to the solution.

Pressurize the vessel with hydrogen gas (1 atm) and stir the reaction mixture at room

temperature for 20-72 hours. The reaction time may vary depending on the substrate.

Monitor the reaction by TLC or LC-MS.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

catalyst, washing the pad with ethanol.

Concentrate the filtrate under reduced pressure to yield the crude azepane product.

Purify the product by column chromatography on silica gel to obtain the desired

polysubstituted azepane.
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Protocol 2: Synthesis of 8-(azaindolyl)-benzoazepinones
as ROCK Inhibitors[2]
This protocol details the synthesis of a specific class of azepane-containing ROCK inhibitors.

Materials:

8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

Appropriate aryl iodide (e.g., 3-iodoaniline derivative)

Palladium catalyst (e.g., Pd(dppf)Cl2)

Base (e.g., Cs2CO3)

Bis(pinacolato)diboron

Potassium acetate (KOAc)

Dioxane

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Aqueous ammonia (NH3)

Procedure:

Step 1: N-Arylation

To a solution of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 equiv) and the

appropriate aryl iodide (1.1 equiv) in dioxane, add a palladium catalyst and a base.

Heat the reaction mixture under an inert atmosphere until the starting materials are

consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography to yield the N-arylated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

To a solution of the N-arylated intermediate (1.0 equiv) in dioxane, add

bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.0 equiv), and a palladium catalyst

(e.g., Pd(dppf)Cl2).

Heat the mixture at 105 °C under an inert atmosphere.

After formation of the boronic ester, add an aqueous solution of Cs2CO3 and the appropriate

azaindole halide.

Continue heating until the reaction is complete (monitor by TLC or LC-MS).

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

Dry, filter, and concentrate the combined organic layers.

Purify the product by column chromatography.

Step 3: Deprotection (if applicable)

If a protecting group is present (e.g., on the azaindole nitrogen), dissolve the compound in a

suitable solvent (e.g., DCM) and add a deprotecting agent (e.g., TFA).

Stir at room temperature until the deprotection is complete.

Evaporate the solvent and treat the residue with aqueous ammonia in dioxane.

Extract the product with an organic solvent, dry, and concentrate.
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Purify the final product by chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™
Kinase Assay)[8][9][10][11][12]
This protocol provides a general method for determining the IC50 values of azepane-based

inhibitors against a target kinase.

Materials:

Purified recombinant kinase

Kinase substrate (peptide or protein)

ATP

Azepane-based inhibitor stock solution (in DMSO)

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate-reading luminometer

Procedure:

Prepare serial dilutions of the azepane-based inhibitor in kinase reaction buffer.

In a 384-well plate, add the kinase, substrate, and inhibitor solution.

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined

time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor

control.

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Protocol 4: Cellular Kinase Inhibition Analysis by
Western Blotting[13][14][15][16][17]
This protocol describes how to assess the effect of an azepane-based inhibitor on the

phosphorylation of a target kinase or its downstream substrates in a cellular context.

Materials:

Cancer cell line expressing the target kinase

Cell culture medium and supplements

Azepane-based inhibitor

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels
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Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (total and phosphorylated forms of the target protein)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the azepane-based inhibitor for a specified

time.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Add the chemiluminescent substrate and capture the signal using an imaging system.

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to

serve as a loading control.

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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